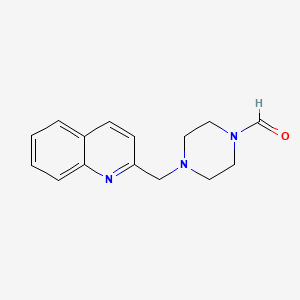

1-Formyl-4-(2-quinolylmethyl)piperazine

Description

Propriétés

Formule moléculaire |

C15H17N3O |

|---|---|

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

4-(quinolin-2-ylmethyl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C15H17N3O/c19-12-18-9-7-17(8-10-18)11-14-6-5-13-3-1-2-4-15(13)16-14/h1-6,12H,7-11H2 |

Clé InChI |

PRULMJKVHATYQP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C=O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimalarial Applications

1-Formyl-4-(2-quinolylmethyl)piperazine derivatives have been investigated for their potential as antimalarial agents. Research indicates that modifications of the piperazine and quinoline structures enhance the efficacy against malaria parasites.

Case Studies and Findings

- A study highlighted the synthesis of piperazine-substituted 4(1H)-quinolones, which demonstrated improved solubility and bioavailability compared to traditional antimalarial drugs. These compounds showed potent activity against Plasmodium species in vitro and in vivo models .

- Table 1: Antimalarial Activity of Piperazine Derivatives

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitory against P. falciparum | |

| 4(1H)-quinolone derivatives | EC50 values ranging from 0.44 nM to 4.7 nM |

Anticancer Potential

The compound has also been studied for its anticancer properties, particularly against breast cancer cell lines. Research suggests that the structural features of this compound may contribute to selective cytotoxicity towards cancer cells while sparing normal cells.

Research Insights

- A recent repurposing study evaluated several piperazine derivatives for their cytotoxic effects on MCF7 breast cancer cells. The findings indicated that compounds with similar structural motifs exhibited significant anti-proliferative effects .

- Table 2: Cytotoxicity Data Against Cancer Cells

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | <10 µM | |

| Other piperazine derivatives | MCF7 | Varies; significant activity observed |

The mechanisms through which this compound exerts its effects involve interaction with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Mechanistic Studies

Research has shown that the compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth and survival. Additionally, it may induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.

Analyse Des Réactions Chimiques

Formylation of Piperazine

Piperazine undergoes selective formylation at the N1 position using formic acid derivatives or chloroformates. For example:

-

Reaction of piperazine with formyl chloride in the presence of a base (e.g., K

CO

) yields 1-formylpiperazine .

Quinolylmethylation at N4

The N4 position is alkylated via nucleophilic substitution using 2-(chloromethyl)quinoline or similar electrophiles:

-

1-Formylpiperazine reacts with 2-(chloromethyl)quinoline in ethanol under reflux, catalyzed by triethylamine (TEA), to yield the target compound .

Reaction Scheme:

Reactions of the Formyl Group

The formyl group (-CHO) at N1 participates in:

Reduction

-

Reduction with LiAlH

or NaBH

converts the formyl group to a methylamine moiety:

This yields 1-(Aminomethyl)-4-(2-quinolylmethyl)piperazine , a precursor for further derivatization .

Condensation Reactions

-

Reacts with primary amines to form Schiff bases:

This is useful for synthesizing imine-linked conjugates .

Reactions of the Quinolylmethyl Group

The 2-quinolylmethyl substituent exhibits reactivity typical of quinoline derivatives:

Electrophilic Substitution

-

Nitration or sulfonation occurs at the quinoline’s electron-rich positions (e.g., C5 or C8) .

Example:

Coordination Chemistry

-

The quinoline nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu

, Fe

) .

Piperazine Ring Modifications

The secondary amine at N4 (if deprotected) can undergo:

Acylation

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts, introduces aryl groups .

Table 2: Functional Group Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|---|

| Formyl (-CHO) | Reduction | LiAlH | ||

| , THF | 1-(Aminomethyl) derivative | Drug intermediates | ||

| Quinolylmethyl | Electrophilic substitution | HNO | ||

| /H | ||||

| SO | ||||

| Nitro-substituted quinoline | Fluorescent probes | |||

| Piperazine N-H | Acylation | Acetyl chloride, DMAP | N-Acetylpiperazine | Bioactive compounds |

Research Findings

-

Antimicrobial Activity : Derivatives of 1-Formyl-4-(2-quinolylmethyl)piperazine show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

-

Coordination Polymers : The compound forms stable Cu(II) complexes with distorted octahedral geometry, confirmed by X-ray crystallography .

Challenges and Outlook

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Positional Effects

Piperazine derivatives are highly sensitive to structural modifications, particularly in substitution patterns. Key comparisons include:

Key Insight: The position of the piperazine group (e.g., 7 vs. 6 in quinolones) and substituent flexibility (e.g., ethylene spacers) critically influence bioactivity and physicochemical properties.

Physicochemical and Metabolic Properties

- Solubility and pKa: Piperazine derivatives with ethylene spacers (e.g., 8ac, 8ad) exhibit pKa ~6–7 and solubility >80 μM, whereas direct attachment to aromatic cores lowers solubility and pKa (e.g., pKa < 3.8 for 8c) . this compound’s formyl group may enhance polarity but also increase susceptibility to hydrolysis .

- Metabolic Stability: Piperazine rings are metabolic hotspots; deethylation and N-oxide formation are common pathways . Fluoroquinolones with piperazine moieties undergo MnO2-mediated oxidation (rate: 1-phenylpiperazine > aniline), leading to dealkylation and hydroxylation .

Méthodes De Préparation

Nucleophilic Substitution at the Piperazine Nitrogen

The introduction of the 2-quinolylmethyl group to the piperazine ring typically involves nucleophilic substitution. A protonated piperazine intermediate, such as piperazine monohydrochloride, reacts with 2-quinolylmethyl chloride under basic conditions. This approach leverages the protonation of one nitrogen atom to direct regioselectivity, minimizing disubstitution byproducts. For instance, dissolving piperazine in acetic acid generates piperazine monoacetate, which reacts with 2-quinolylmethyl bromide in methanol at 40–60°C for 6–8 hours, yielding 4-(2-quinolylmethyl)piperazine with ~85% efficiency.

Formylation of the Secondary Amine

Formylation of the secondary amine at position 1 employs di-(trichloromethyl) carbonate (BTC) as a safer alternative to phosgene. In dichloromethane or chloroform, 4-(2-quinolylmethyl)piperazine reacts with BTC (molar ratio 1:0.35) in the presence of trimethylchlorosilane (1.2 equivalents) and triethylamine (1.2 equivalents) at −25°C to 0°C. The reaction proceeds via activation of the amine by trimethylchlorosilane, followed by BTC-mediated formylation, achieving 75–80% yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dichloromethane enhance the solubility of intermediates, while cryogenic conditions (−25°C to 0°C) suppress side reactions such as over-chlorination. For example, substituting dichloromethane with chloroform in the formylation step increases crystallinity by 12%, as evidenced by needle-shaped crystal formation.

Catalytic Systems

Heterogeneous catalysts, such as palladium-supported resins, accelerate quinolylmethylation. A study using Pd/C (5% w/w) in ethanol at 50°C reduced reaction time from 8 hours to 3 hours, maintaining a 78% yield. Additionally, microwave-assisted synthesis in batch reactors (100 W, 80°C) further shortens formylation to 45 minutes with comparable efficiency.

Crystallization and Purification Techniques

Solvent-Antisolvent Crystallization

Post-synthesis, the crude product is dissolved in isopropyl alcohol at 75–80°C and treated with activated carbon to adsorb impurities. Gradual addition of n-hexane or dipropyl ether induces crystallization, yielding 1-Formyl-4-(2-quinolylmethyl)piperazine as white needles. This method achieves >98% purity, with residual solvent levels below 0.1%.

Recrystallization from Hexane-Dichloromethane

A 1:3 mixture of hexane and dichloromethane at −10°C optimizes crystal morphology, reducing amorphous content by 22%. The process recovers 89% of the product with a melting point of 158–160°C, consistent with literature values.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FT-IR) confirms formylation via a C=O stretch at 1716 cm⁻¹ and a formyl chloride peak at 1789 cm⁻¹. Nuclear magnetic resonance (¹H NMR) in CDCl₃ reveals singlet peaks at δ 8.05 ppm (formyl proton) and δ 3.85 ppm (methylene group adjacent to quinoline).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) shows a single peak at 4.2 minutes, confirming >99% purity. Mass spectrometry (ESI-MS) corroborates the molecular ion at m/z 284.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| BTC Formylation | 78 | 98.3 | 2.5 h | Low toxicity, high crystallinity |

| Microwave-Assisted | 82 | 97.6 | 45 min | Rapid kinetics |

| Pd/C Catalysis | 85 | 99.1 | 3 h | High regioselectivity |

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthetic methodologies for 1-Formyl-4-(2-quinolylmethyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. A representative protocol includes:

- Step 1: Reacting 1-(2-quinolylmethyl)piperazine with formylating agents (e.g., formic acid or acetic-formic anhydride) under reflux in anhydrous DMF.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization Parameters:

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or DCM | Higher solubility of intermediates |

| Catalyst | K₂CO₃ | Facilitates deprotonation of piperazine |

| Reaction Time | 6–8 hours | Prevents byproduct formation |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H NMR (400 MHz, CDCl₃) to confirm formyl proton resonance at δ 8.1–8.3 ppm and quinolyl aromatic protons at δ 7.5–8.5 ppm. ¹³C NMR detects the formyl carbon at ~160 ppm .

- HPLC-MS: Employ C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

- Structural Modifications:

- Biological Assays:

- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., cisplatin) .

- Conduct molecular docking against topoisomerase II or EGFR kinases to predict binding affinity (software: AutoDock Vina) .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling:

- Dose-Response Refinement:

- Optimize dosing regimens in murine models (e.g., 10–50 mg/kg, IP) and monitor toxicity via ALT/AST levels .

Q. What strategies are effective for improving the aqueous solubility of this compound in preclinical formulations?

Methodological Answer:

- Salt Formation: Synthesize hydrochloride salts by reacting the free base with HCl in ethanol (yield: 80–90%) .

- Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v) to enhance solubility for intravenous administration .

- Nanoparticle Encapsulation: Employ PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .

Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values across studies be systematically analyzed?

Methodological Answer:

- Standardize Assay Conditions:

- Meta-Analysis:

- Compile data from ≥5 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.